1-Pentadecanol

Description

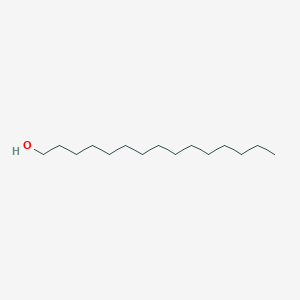

Structure

3D Structure

Properties

IUPAC Name |

pentadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIUXOLGHVXAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027270 | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.829 at 122 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000038 [mmHg] | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-76-5, 31389-11-4, 67762-25-8 | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031389114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PENTADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333QVA4G2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °F (USCG, 1999), 45 - 46 °C | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Pentadecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol, a saturated long-chain fatty alcohol, is a compound of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science. Its unique physicochemical properties make it a valuable ingredient in formulations requiring emollient, stabilizing, or solubilizing characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key biological assay workflow.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in different matrices and for predicting its suitability for various applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₂O | [1][2] |

| Molecular Weight | 228.41 g/mol | [1][3] |

| Appearance | White solid | [4][5] |

| Melting Point | 41-46 °C | [3][4][6][7] |

| Boiling Point | 269-271 °C at 760 mmHg | [2][3][6][7] |

| Density | ~0.83-0.84 g/cm³ at ~22 °C | [3][6] |

| Refractive Index | ~1.4507 at 589.3 nm | [3][6] |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Value | Reference(s) |

| Water Solubility | Insoluble (0.103 - 0.468 mg/L at 25 °C) | [4][6] |

| Solubility in Organic Solvents | Soluble in alcohol, chloroform, and slightly soluble in methanol. | [4][6] |

| LogP (o/w) | ~6.44 - 6.8 | [1][4] |

Table 3: Thermodynamic and Safety-Related Properties of this compound

| Property | Value | Reference(s) |

| Vapor Pressure | 0.000038 - 0.000127 mmHg at 25 °C | [1][3][4] |

| Flash Point | >230 °F (>110 °C) | [3][6] |

| pKa | ~15.20 (Predicted) | [6] |

Experimental Protocols

The accurate determination of physicochemical properties is paramount for the successful application and development of chemical entities. The following section outlines the general methodologies for measuring the key properties of this compound, with reference to internationally recognized guidelines where applicable.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected.

Methodology:

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion temperature.

-

-

Guideline: This method is in general accordance with the principles outlined in OECD Test Guideline 102 .

Boiling Point Determination

The boiling point is a key property for distillable substances and provides an indication of volatility.

Methodology:

-

Apparatus: Thiele tube or a micro-boiling point apparatus.

-

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The apparatus is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Guideline: This procedure aligns with the principles of OECD Test Guideline 103 .

Density Determination

The density of a solid can be determined by various methods, with the displacement method being common for irregularly shaped solids.

Methodology:

-

Apparatus: Graduated cylinder, analytical balance.

-

Procedure (Displacement Method):

-

A known mass of this compound is weighed using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water), and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

-

-

Guideline: This method is based on the principles described in OECD Test Guideline 109 .

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its formulation and application.

Methodology:

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure (Qualitative):

-

A small, known amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

A known volume of different solvents (e.g., water, ethanol, chloroform) is added to each test tube.

-

The test tubes are agitated (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected for the dissolution of the solid. The substance is classified as soluble, partially soluble, or insoluble.

-

-

Procedure (Quantitative - Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove the undissolved solid.

-

The concentration of this compound in the saturated solution is determined using a suitable analytical technique (e.g., gas chromatography).

-

-

Guideline: The shake-flask method is a standard procedure outlined in OECD Test Guideline 105 .

Biological Activity and Experimental Workflow

This compound has been investigated for its biological activities, notably as an anti-acne agent and for its potential antimicrobial properties. A common experimental workflow to assess the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

This in-depth guide provides essential physicochemical data and standardized methodologies relevant to the study and application of this compound for researchers and professionals in drug development and related scientific disciplines.

References

- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 2. This compound | 629-76-5 | AAA62976 | Biosynth [biosynth.com]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

An In-depth Technical Guide to 1-Pentadecanol: Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol, a saturated fatty alcohol with a 15-carbon chain, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. This long-chain alcohol is found in various natural sources and has demonstrated properties including anti-acne and potential cyclase inhibition. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and details the extraction methodologies employed to isolate this compound from its natural matrices. The information is presented to support further research and development in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, as well as in some fungi and marine organisms. The concentration of this compound can vary significantly depending on the source, part of the organism, and geographical location.

Plant Sources

A number of plants have been identified as natural sources of this compound. It is often found as a component of essential oils, epicuticular waxes, and other solvent extracts.

-

Myrica esculenta (Kafal): The essential oil obtained from the stem bark of Myrica esculenta has been found to contain a significant amount of this compound.[1]

-

Solena amplexicaulis (Creeping Cucumber): The leaves of Solena amplexicaulis contain a complex mixture of long-chain primary alcohols, with this compound being one of the major constituents.[2]

-

Ruta graveolens (Common Rue): This medicinal plant is known to produce a variety of secondary metabolites, and this compound has been listed as one of the compounds found in extracts of this plant.

-

Myrrh and Frankincense: this compound is a known constituent of the essential oils derived from the resins of Myrrh (Commiphora species) and Frankincense (Boswellia species).

-

Angelica gigas (Korean Angelica): This plant is a reported source of this compound.[3]

-

Morina persica : this compound has been reported in this plant species.[3]

Fungal and Marine Sources

-

Candida species: Certain strains of the yeast Candida are capable of oxidizing n-pentadecane to produce this compound.[4]

-

Sea Sponges: While not a direct source, this compound has been used as a starting material in the synthesis of pachastrissamine, a cytotoxic lipid compound originally found in sea sponges.

Quantitative Data on this compound in Natural Sources

The following table summarizes the available quantitative data for this compound in some of its natural sources. It is important to note that the concentration of natural products can be highly variable.

| Natural Source | Plant Part/Fraction | Concentration of this compound | Extraction Method | Analytical Method | Reference |

| Myrica esculenta | Stem Bark Essential Oil | 7.7% of total oil | Hydrodistillation | GC-MS | [1] |

| Solena amplexicaulis | Leaves | Major component of the long-chain alcohol fraction (Total long-chain alcohols: 3651.59 ± 327.18 µ g/100g ) | Methanol Soxhlet Extraction | GC-MS, GC-FID | [2] |

| Candida strain 337 | Fermentation culture | 85.5 mg per 10 g of pentadecane | Not specified | Not specified | [4] |

Extraction Methodologies

The extraction of this compound from its natural sources relies on its chemical properties as a long-chain fatty alcohol. The choice of method depends on the matrix, the desired purity, and the scale of the extraction.

General Experimental Protocols

Below are detailed methodologies for key extraction techniques applicable to the isolation of this compound from plant materials.

1. Hydrodistillation for Essential Oils (e.g., from Myrica esculenta)

This method is suitable for the extraction of volatile compounds, including fatty alcohols present in essential oils.

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

The air-dried and coarsely powdered plant material (e.g., stem bark of Myrica esculenta) is placed in a round-bottom flask.

-

Distilled water is added to the flask to cover the plant material.

-

The flask is connected to a Clevenger-type apparatus and a condenser.

-

The flask is heated to boiling. The steam and volatilized essential oil components rise into the condenser.

-

The condensate is collected in the separator of the Clevenger apparatus, where the oil, being less dense than water, forms a layer on top.

-

The distillation is continued for a specified period (e.g., 3-4 hours) until no more oil is collected.

-

The collected oil is separated and dried over anhydrous sodium sulfate.

-

-

Yield and Purity: The yield of essential oil from Myrica esculenta stem bark is reported to be around 0.3% (w/w).[1] The purity of this compound within the essential oil is determined by GC-MS analysis.

2. Soxhlet Extraction for Long-Chain Alcohols (e.g., from Solena amplexicaulis)

Soxhlet extraction is a continuous solid-liquid extraction method suitable for extracting non-volatile or semi-volatile compounds.

-

Principle: A solvent is repeatedly passed through the solid matrix, efficiently extracting the desired compounds.

-

Apparatus: Soxhlet extractor, thimble, round-bottom flask, condenser, heating mantle.

-

Procedure:

-

The dried and powdered plant material (e.g., leaves of Solena amplexicaulis) is placed in a porous thimble.

-

The thimble is placed in the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., methanol) is placed in the round-bottom flask.

-

The apparatus is assembled and heated. The solvent evaporates, rises to the condenser, liquefies, and drips back into the thimble containing the plant material.

-

The solvent fills the thimble and extracts the soluble compounds. When the solvent level reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the round-bottom flask.

-

This cycle is repeated for an extended period (e.g., 24 hours) to ensure complete extraction.[5]

-

After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.

-

-

Further Purification: The crude extract containing a mixture of compounds can be further purified using column chromatography on silica gel to isolate the long-chain alcohol fraction.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Quantification

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a mixture.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification.

-

Typical GC-MS parameters for fatty alcohol analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, starting at a lower temperature (e.g., 70°C) and gradually increasing to a higher temperature (e.g., 300°C).[6]

-

Injector and Detector Temperature: Typically set at a high temperature (e.g., 250°C and 280°C, respectively) to ensure complete vaporization.

-

Ionization Mode: Electron Impact (EI).

-

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the compound in the sample to the peak area of a known concentration of a pure this compound standard.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activities, including cyclase inhibition. Understanding the mechanism of action is crucial for its potential development as a therapeutic agent.

Adenylyl Cyclase Inhibition

Adenylyl cyclase is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in numerous cellular processes. Inhibition of adenylyl cyclase can modulate these downstream pathways.

Below is a diagram representing the cAMP signaling pathway and the potential point of inhibition by this compound.

Experimental Workflow for Adenylyl Cyclase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound on adenylyl cyclase.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Phytochemical Profiling of Leaf, Stem, and Tuber Parts of Solena amplexicaulis (Lam.) Gandhi Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Long-Chain Fatty Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty alcohols (LCFAs) are aliphatic alcohols with a chain length of typically 12 or more carbon atoms. Structurally, they are high-molecular-mass, straight-chain primary alcohols, but their carbon count can range from as few as 4 to over 30.[1][2] These molecules are integral components of various biological systems, found in plant waxes, insect pheromones, and as constituents of cellular lipids.[3][4] Beyond their structural roles, LCFAs exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cell signaling modulation effects. Their amphipathic nature allows them to interact with cell membranes, influencing their properties and the function of membrane-associated proteins.[5][6] This guide provides an in-depth overview of the key biological activities of LCFAs, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antimicrobial and Antibiofilm Activity

A primary biological activity attributed to LCFAs is their ability to inhibit the growth of various microorganisms, including pathogenic bacteria. This activity is closely linked to their chemical structure, particularly the length of the carbon chain.[7][8]

Mechanism of Action

The antimicrobial properties of LCFAs are primarily executed through the disruption of microbial cell membranes.[7] However, the precise mode of action appears to be dependent on the chain length.

-

C9-C11 Alcohols (1-Nonanol, 1-Decanol, 1-Undecanol): These alcohols exhibit bactericidal activity by causing significant damage to the cell membrane, leading to the leakage of essential intracellular components, such as potassium (K+) ions.[8][9]

-

C12-C13 Alcohols (1-Dodecanol, 1-Tridecanol): While demonstrating the highest bacteriostatic activity against certain bacteria like Staphylococcus aureus, these longer-chain alcohols do not appear to cause significant membrane damage or K+ leakage, suggesting an alternative mechanism of action.[8][9]

Furthermore, LCFAs like 1-decanol have been shown to be effective against mycobacteria, partly by damaging their complex cell envelope, and can also attenuate biofilm formation.[10]

Quantitative Data on Antimicrobial Activity

The efficacy of LCFAs against various bacteria has been quantified using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Fatty Alcohol | Common Name | Carbon Chain Length | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus |

| 1-Octanol | Capryl Alcohol | 8 | >1024 | >1024 |

| 1-Nonanol | Nonyl Alcohol | 9 | 256 | 512 |

| 1-Decanol | Decyl Alcohol | 10 | 128 | 256 |

| 1-Undecanol | Undecyl Alcohol | 11 | 64 | 128 |

| 1-Dodecanol | Lauryl Alcohol | 12 | 32 | 128 |

| 1-Tridecanol | 13 | 32 | 128 |

Table 1: Comparative antimicrobial activity of 1-alkanols against Staphylococcus aureus. Data compiled from BenchChem and NCBI sources.[7][8]

| 1-Alkanol | Zone of Inhibition (Radius, mm) vs. M. smegmatis | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 1-Heptanol (C7) | 2.0 | 200 |

| 1-Octanol (C8) | 3.5 | 100 |

| 1-Nonanol (C9) | 4.5 | 50 |

| 1-Decanol (C10) | 6.0 | 25 |

| 1-Undecanol (C11) | 3.5 | 50 |

| 1-Dodecanol (C12) | 2.5 | 100 |

| 1-Tridecanol (C13) | 1.5 | 200 |

Table 2: Antimycobacterial activity of 1-alkanols, showing the optimal activity for 1-decanol (C10). Data sourced from Oxford Academic.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

This protocol outlines the determination of MIC and MBC for LCFAs.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound (LCFA) in a liquid growth medium. The MIC is the lowest concentration that visually inhibits bacterial growth after a defined incubation period. The MBC is determined by subculturing from the wells with no visible growth onto agar plates to identify the lowest concentration that kills 99.9% of the initial inoculum.

Detailed Protocol:

-

Preparation of LCFA Stock Solution: Dissolve the LCFA in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the LCFA stock solution across the plate to achieve a range of final concentrations. Ensure the final solvent concentration is non-inhibitory to the bacteria.

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no LCFA) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the LCFA in a well with no visible growth.

-

MBC Determination: Take a small aliquot (e.g., 10 µL) from each well that showed no growth and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar). Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony growth on the subculture plates.

Anti-inflammatory Activity

LCFAs have demonstrated notable anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.

Mechanism of Action

A proposed mechanism for the anti-inflammatory action of LCFAs involves the interference with the Toll-Like Receptor 4 (TLR4) signaling cascade.[7] TLR4 is a key receptor in the innate immune response, recognizing bacterial endotoxins like lipopolysaccharide (LPS). By modulating this pathway, LCFAs can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of LCFAs to inhibit NO production in LPS-stimulated macrophages.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce an inflammatory response, which includes the production of NO via the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of a test compound is determined by its ability to reduce NO production. NO is unstable, so its concentration is measured indirectly by quantifying nitrite (a stable breakdown product) in the cell culture supernatant using the Griess reagent.

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the LCFA for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include control wells (cells only, cells + LPS, cells + LCFA without LPS).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite levels in the presence of the LCFA indicates anti-inflammatory activity.

Effects on Cellular Membranes and Ion Channels

LCFAs directly interact with cellular membranes, altering their physical properties and influencing the function of embedded proteins.[5]

Membrane Perturbation and the "Cutoff Effect"

The insertion of alcohol molecules into the lipid bilayer can alter its properties, such as fluidity and thickness.[5][6] The biological efficacy of alcohols often displays a "cutoff effect," where potency increases with carbon chain length up to a certain point, after which further increases in length lead to a reduction in activity.[5] This phenomenon is observed across various systems and is thought to occur when the alcohol chain length is approximately half the acyl chain length of the membrane-forming lipids.[5]

Modulation of Calcium Signaling

Certain synthetic LCFAs have been shown to directly mobilize intracellular calcium (Ca²+). For example, the cyclohexenonic long-chain fatty alcohol tCFA15 triggers Ca²+ influx in neuronal cells.[11] This effect is dependent on extracellular Ca²+ but does not involve voltage-operated calcium channels. The proposed mechanism is a calcium-induced calcium release (CICR), where an initial influx of Ca²+ triggers a larger release from intracellular stores like the endoplasmic reticulum.[11]

Extraction and Analysis of LCFAs from Biological Samples

Studying LCFAs requires robust methods for their extraction and analysis from complex biological matrices, such as plant tissues.

Experimental Protocol: Extraction from Plant Tissues

This protocol provides a general method for extracting LCFAs from plant cuticular waxes.

Principle: Epicuticular waxes, which contain LCFAs, are dissolved using a non-polar organic solvent. The solvent is then evaporated, and the resulting wax residue is processed for analysis. A derivatization step is typically required to increase the volatility of the LCFAs for gas chromatography.

Detailed Protocol:

-

Sample Preparation: Gently clean the plant material (e.g., leaves) to remove surface debris.

-

Solvent Extraction: Immerse the plant tissue in an organic solvent like chloroform or hexane for 30-60 seconds at room temperature with gentle agitation.[3]

-

Solvent Evaporation: Remove the plant tissue. Evaporate the solvent containing the dissolved waxes to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Quantification Preparation: Redissolve the wax residue in a known volume of solvent. Add a known amount of an internal standard (e.g., tetracosane) for accurate quantification.

-

Derivatization (for GC-MS analysis):

-

Ensure the wax extract is completely dry.

-

Add anhydrous pyridine and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl groups of the fatty alcohols into trimethylsilyl (TMS) ethers.[3]

-

Cool the sample to room temperature before injection into the GC-MS.

-

-

Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different LCFAs.

Therapeutic Potential and Future Directions

The diverse biological activities of LCFAs make them interesting candidates for therapeutic development. Cyclohexenonic LCFAs have shown potential in ameliorating diabetes-induced bladder and tracheal dysfunction in animal models.[12][13] Their ability to form stable micelles also positions them as potential carriers for drug delivery systems.[14]

Future research should focus on elucidating the specific molecular targets of LCFAs, particularly for their non-membrane-disrupting antimicrobial activities and their anti-inflammatory effects. A deeper understanding of the structure-activity relationships will be critical for designing novel LCFA-based therapeutics with enhanced potency and specificity for applications in infectious diseases, inflammatory disorders, and metabolic conditions.

References

- 1. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]

- 5. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary fatty acids and alcohol: effects on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Effect of a cyclohexenonic long-chain fatty alcohol on calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ability of cyclohexenonic long-chain fatty alcohol to ameliorate diabetes-induced cystopathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Preparation, characterization and application of long-chain fatty...: Ingenta Connect [ingentaconnect.com]

1-Pentadecanol: A Comprehensive Technical Guide for Researchers

CAS Number: 629-76-5

Chemical Structure:

-

Molecular Formula: C₁₅H₃₂O

-

Linear Formula: CH₃(CH₂)₁₄OH

-

IUPAC Name: Pentadecan-1-ol

This technical guide provides an in-depth overview of 1-Pentadecanol, a saturated long-chain fatty alcohol, for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, biological activities, and potential applications, with a focus on experimental data and methodologies.

Physicochemical Properties

This compound is a white, flaky solid at room temperature.[1] It is a stable compound with low oral, dermal, and respiratory toxicity, though it can be a mild skin and eye irritant upon prolonged contact.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 228.41 g/mol | [2] |

| Melting Point | 41-44 °C | [1][3] |

| Boiling Point | 269-271 °C | [1] |

| Density | 0.842 kg/L at 40 °C | [1] |

| Flash Point | 112 °C (closed cup) | [1] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 0.000038 mmHg | [2] |

Synthesis and Production

Industrially, this compound can be produced via the hydroformylation of olefins.[1] In a laboratory setting, a common synthetic route involves the reduction of pentadecanoic acid (or its ester derivative). A general preparation method described involves the conversion of myristic acid through a nitrile intermediate to pentadecanoic acid, followed by reduction to this compound.[3]

A detailed experimental protocol for a similar long-chain alcohol, 1-Heptadecanol, by the catalytic hydrogenation of heptadecanoic acid, provides a relevant experimental model.[4]

Model Experimental Protocol: Catalytic Hydrogenation of a Fatty Acid

This protocol is adapted for the synthesis of this compound from pentadecanoic acid.

Materials:

-

Pentadecanoic acid

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrogen gas

-

High-pressure reactor (autoclave) with magnetic stirring and temperature control

Procedure:

-

Reactor Setup: In a high-pressure reactor, combine pentadecanoic acid and a catalytic amount of Pd/C (e.g., 1-5 mol%) in a suitable solvent like anhydrous ethanol.

-

Inerting: Seal the reactor and purge it multiple times with an inert gas (e.g., nitrogen) to remove oxygen, followed by several purges with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa) and heat to the target temperature (e.g., 240 °C) with vigorous stirring.

-

Monitoring: Maintain the temperature and pressure for a set duration (e.g., 7-13 hours). The reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Recover the reaction mixture and separate the catalyst by filtration. The solvent is then removed from the filtrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent such as acetone or ethanol.

Analytical Confirmation:

-

Gas Chromatography (GC): To assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the hydroxyl functional group.[2]

Biological Activity and Applications in Drug Development

This compound has demonstrated several biological activities of interest to researchers in drug development.

Antimicrobial and Anti-Acne Activity

This compound has been identified as a naturally occurring anti-acne agent.[5] It exhibits selective antimicrobial activity against Propionibacterium acnes, the bacterium implicated in acne.[1]

The following table summarizes its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microorganisms.

| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Propionibacterium acnes | 0.78 | 1.56 | [1] |

| Brevibacterium ammoniagenes | 6.25 | [1] | |

| Pityrosporum ovale | >800 | [1] |

Potential as a Mycobactericidal Agent

A computational study explored the potential of various alcohols as disinfectants against Mycobacterium tuberculosis. This compound was evaluated as a ligand for the InhA, MabA, and PanK receptors. The study found that the binding energy increased with the alcohol's chain length, suggesting this compound as a reference for developing new receptor-targeted mycobactericidal agents.[1]

Starting Material for Bioactive Compound Synthesis

This compound serves as a starting reagent for the asymmetric synthesis of Jaspine B (pachastrissamine), a cytotoxic lipid compound found in sea sponges.[3] This highlights its utility as a building block in the synthesis of complex, biologically active molecules.

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound, applicable in a research setting.

References

The Role of 1-Pentadecanol in Lipid Metabolism Research: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol, a 15-carbon saturated long-chain fatty alcohol, is a naturally occurring compound found in various plants and waxes. While research on very-long-chain fatty alcohols (VLCFAs) suggests a potential role in modulating lipid metabolism, specific data on this compound remains limited in publicly available scientific literature. This guide provides a comprehensive overview of the current understanding of fatty alcohols in the context of lipid metabolism, drawing parallels where appropriate for the potential role of this compound. It aims to serve as a resource for researchers and professionals in drug development by summarizing available data, outlining relevant experimental protocols, and visualizing key metabolic pathways.

Data Presentation: Effects of Very-Long-Chain Fatty Alcohols on Lipid Profiles

| Lipid Parameter | Change Observed with Policosanol Treatment | Reference |

| Low-Density Lipoprotein (LDL) Cholesterol | 21-29% decrease | [1] |

| High-Density Lipoprotein (HDL) Cholesterol | 8-15% increase | [1] |

| Total Cholesterol | Significant reduction | [1] |

| Triglycerides | Modest and inconsistent effects | [1] |

Core Mechanisms and Signaling Pathways

The precise mechanisms by which this compound may influence lipid metabolism are not yet elucidated. However, based on the metabolism of other fatty alcohols, several key pathways are likely involved.

The Fatty Alcohol Cycle

Fatty alcohols are part of a metabolic cycle involving their interconversion with fatty aldehydes and fatty acids. This cycle is crucial for maintaining the cellular pool of these molecules for various biological processes, including membrane synthesis and energy storage. The metabolism of VLCFAs is known to be impaired in several human peroxisomal disorders, highlighting the importance of these organelles in the fatty alcohol cycle.[1]

Figure 1: The Fatty Alcohol Cycle, a potential metabolic pathway for this compound.

Potential Interaction with Key Lipid Regulators

The regulation of lipid homeostasis is primarily controlled by the transcription factors Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). While direct evidence for this compound is lacking, other lipid molecules are known to modulate these pathways.

-

PPARs: These nuclear receptors are activated by fatty acids and their derivatives. PPARα is a key regulator of fatty acid oxidation, while PPARγ is a master regulator of adipogenesis. It is plausible that this compound or its metabolites could act as ligands for PPARs, thereby influencing the expression of genes involved in lipid catabolism and storage.

-

SREBPs: These transcription factors control the synthesis of cholesterol and fatty acids. SREBP-1c is a major regulator of fatty acid synthesis, while SREBP-2 primarily controls cholesterol synthesis. The activity of SREBPs is tightly regulated by cellular sterol levels. Any effect of this compound on cellular lipid composition could indirectly influence SREBP activity.

Figure 2: Hypothetical interaction of this compound with PPAR and SREBP signaling pathways.

Experimental Protocols

While protocols specifically designed for this compound are not available, the following are detailed methodologies for key experiments relevant to studying the effects of fatty alcohols on lipid metabolism.

Protocol 1: In Vitro Lipolysis Assay in Adipocytes

This protocol describes a method to assess the effect of a test compound, such as this compound, on lipolysis in cultured adipocytes.

1. Cell Culture and Differentiation:

- Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

- Induce differentiation into mature adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

2. Lipolysis Induction:

- Wash differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA).

- Pre-incubate cells with various concentrations of this compound (or vehicle control) for 1 hour.

- Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist) to a final concentration of 10 µM.

3. Measurement of Glycerol and Free Fatty Acids:

- After 2 hours of stimulation, collect the culture medium.

- Measure the concentration of glycerol in the medium using a commercially available glycerol assay kit.

- Measure the concentration of free fatty acids (FFAs) in the medium using a commercially available FFA quantification kit.

4. Data Analysis:

- Normalize glycerol and FFA release to the total protein content of the cells in each well.

- Compare the levels of glycerol and FFA release in this compound-treated cells to the vehicle-treated control.

A[label="Culture & Differentiate\n3T3-L1 Adipocytes"];

B[label="Pre-incubate with\nthis compound"];

C [label="Stimulate Lipolysis\n(Isoproterenol)"];

D [label="Collect Culture Medium"];

E [label="Measure Glycerol\n& Free Fatty Acids"];

F [label="Data Analysis"];

A -> B -> C -> D -> E -> F;

}

Figure 3: Experimental workflow for an in vitro lipolysis assay.

Protocol 2: Analysis of Plasma Lipid Profile in an Animal Model

This protocol outlines the procedure for assessing the in vivo effects of this compound on the plasma lipid profile of rodents.

1. Animal Husbandry and Diet:

- House male C57BL/6J mice in a controlled environment with a 12-hour light/dark cycle.

- Feed mice a high-fat diet to induce a dyslipidemic phenotype.

2. Treatment Administration:

- Divide mice into a control group (receiving vehicle) and a treatment group (receiving this compound).

- Administer this compound daily by oral gavage for 4 weeks.

3. Blood Collection and Plasma Preparation:

- At the end of the treatment period, fast the mice overnight.

- Collect blood via cardiac puncture into EDTA-coated tubes.

- Separate plasma by centrifugation at 2000 x g for 15 minutes at 4°C.

4. Lipid Profile Analysis:

- Measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic assay kits.

5. Data Analysis:

- Compare the lipid profiles of the this compound-treated group with the control group using appropriate statistical tests.

A[label="Induce Dyslipidemia\n(High-Fat Diet)"];

B[label="Administer this compound\n(Oral Gavage)"];

C [label="Collect Blood & Prepare Plasma"];

D [label="Analyze Plasma\nLipid Profile"];

E [label="Statistical Analysis"];

A -> B -> C -> D -> E;

}

Figure 4: Workflow for an in vivo study of lipid profile.

Conclusion and Future Directions

While direct evidence is currently sparse, the existing literature on very-long-chain fatty alcohols provides a framework for investigating the role of this compound in lipid metabolism. Future research should focus on conducting controlled studies with pure this compound to quantify its effects on plasma lipid profiles and to elucidate the underlying molecular mechanisms. Investigating its potential as a ligand for PPARs and its influence on SREBP signaling will be crucial in determining its therapeutic potential for metabolic disorders. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

Unveiling the Antimicrobial Arsenal: A Technical Guide to the Action of 1-Pentadecanol Against Propionibacterium acnes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antimicrobial mechanism of 1-pentadecanol against Propionibacterium acnes (recently reclassified as Cutibacterium acnes), a key bacterium implicated in the pathogenesis of acne vulgaris. While direct and exhaustive research on the specific molecular interactions between this compound and P. acnes is emerging, this document synthesizes current knowledge on the activity of long-chain fatty alcohols against bacteria to propose a putative mechanism of action. This guide provides quantitative data on the efficacy of this compound, detailed experimental protocols for investigatory research, and visual representations of the proposed mechanisms and workflows.

Introduction to this compound and Propionibacterium acnes

Propionibacterium acnes is a Gram-positive, anaerobic bacterium that is a common resident of the human skin microbiota. Under certain conditions, such as increased sebum production and follicular occlusion, P. acnes can proliferate and contribute to the inflammatory processes characteristic of acne vulgaris. The bacterium's ability to form biofilms and the increasing prevalence of antibiotic-resistant strains necessitate the development of novel antimicrobial agents.[1]

This compound, a saturated fatty alcohol with a 15-carbon chain, has demonstrated potent and specific antibacterial activity against P. acnes.[2][3] Its lipophilic nature allows it to readily interact with the bacterial cell envelope, suggesting a mechanism of action that targets the structural and functional integrity of the bacterium.

Quantitative Antimicrobial Activity of this compound

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A patent for a topical composition for treating acne vulgaris provides key data on the activity of this compound against P. acnes.[2]

| Compound | Carbon Chain Length | MIC against P. acnes (µg/mL) | MBC against P. acnes (µg/mL) |

| 1-Dodecanol | 12 | 12.5 | Not Reported in this study |

| This compound | 15 | 0.78 | 1.56 |

| 1-Hexadecanol | 16 | > 100 | Not Reported in this study |

Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of selected long-chain alcohols against Propionibacterium acnes. Data sourced from a study evaluating this compound as a potential anti-acne agent.[3]

These data highlight the potent and specific activity of this compound against P. acnes compared to other long-chain alcohols.[2] The optimal efficacy at a chain length of 15 carbons suggests a specific interaction with the bacterial cell envelope.

Proposed Antimicrobial Mechanism of this compound

Based on the known mechanisms of long-chain fatty alcohols against bacteria, the antimicrobial action of this compound against P. acnes is likely a multi-pronged attack targeting the cell's physical and metabolic integrity. The primary proposed mechanism involves the disruption of the bacterial cell membrane, leading to a cascade of secondary effects that culminate in cell death.

Primary Target: The Bacterial Cell Membrane

The lipophilic nature of this compound facilitates its insertion into the lipid bilayer of the P. acnes cell membrane. This insertion is hypothesized to disrupt the membrane's structure and function in several ways:

-

Increased Membrane Fluidity and Permeability: The integration of this compound molecules into the membrane is thought to increase its fluidity, leading to a loss of structural integrity.[4] This can result in the leakage of essential intracellular components, such as ions, metabolites, and even small proteins.

-

Disruption of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis, nutrient transport, and motility. The disruption of the membrane's physical structure by this compound is expected to dissipate this potential.

-

Inhibition of Membrane-Bound Enzymes: Many essential enzymes, including those involved in the electron transport chain and cell wall synthesis, are embedded within the cell membrane. The altered lipid environment caused by this compound can inhibit the function of these proteins.

References

- 1. In Vitro Antibacterial Activity of NB-003 against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5380763A - Topical composition for treating acne vulgaris - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

Is 1-Pentadecanol a potential biomarker in metabolic studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of metabolic disease research is in continuous pursuit of novel biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. While even-chain fatty acids have been extensively studied, odd-chain fatty acids and their derivatives are emerging as significant players in metabolic health. This technical guide focuses on 1-pentadecanol, a 15-carbon saturated fatty alcohol, and explores its potential as a biomarker in metabolic studies. Although direct research on this compound is in its nascent stages, its close metabolic relationship with pentadecanoic acid (C15:0)—a well-documented biomarker for dairy fat intake and inversely associated with metabolic disease risk—positions this compound as a compelling candidate for further investigation. This document provides a comprehensive overview of the metabolic pathways, proposed signaling roles, and analytical methodologies pertinent to the study of this compound in the context of metabolic diseases.

Introduction: The Emerging Role of Odd-Chain Fatty Alcohols

Metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant global health burden. The identification of reliable biomarkers is crucial for understanding disease pathogenesis and developing effective interventions. Odd-chain fatty acids, particularly pentadecanoic acid (C15:0), have garnered considerable attention for their inverse association with cardiometabolic diseases.[1][2] this compound, as the alcohol derivative of C15:0, is intrinsically linked to its metabolism and may offer a unique window into cellular lipid dynamics and metabolic dysregulation.

The Metabolic Pathway of this compound: The Fatty Alcohol Cycle

This compound is part of a dynamic metabolic pathway known as the "fatty alcohol cycle," which involves the interconversion of fatty acids, fatty aldehydes, and fatty alcohols.[3][4] This cycle is crucial for the synthesis and degradation of complex lipids and is governed by a series of enzymatic reactions.

The conversion of pentadecanoic acid to this compound is a two-step reductive process. First, pentadecanoic acid is activated to its coenzyme A (CoA) ester, pentadecanoyl-CoA. Subsequently, fatty acyl-CoA reductases (FARs) catalyze the NADPH-dependent reduction of pentadecanoyl-CoA to this compound. In mammals, two key enzymes, FAR1 and FAR2, are responsible for this conversion.[5] FAR1 exhibits a preference for C16 to C18 acyl-CoAs, suggesting its involvement in the metabolism of pentadecanoyl-CoA.[5]

Conversely, this compound can be oxidized back to pentadecanoic acid. This process involves the sequential action of alcohol dehydrogenases and aldehyde dehydrogenases, which convert the fatty alcohol to a fatty aldehyde intermediate and then to the corresponding fatty acid.

Quantitative Data: Insights from Pentadecanoic Acid

Direct quantitative data on this compound levels in metabolic diseases are currently scarce in the scientific literature. However, extensive research on its precursor, pentadecanoic acid (C15:0), provides a strong rationale for investigating this compound. Higher circulating levels of C15:0 are consistently associated with a lower risk of developing metabolic diseases. The following tables summarize key quantitative findings for pentadecanoic acid.

| Metabolic Condition | Matrix | Finding | Correlation | Reference |

| Cardiovascular Disease | Plasma Phospholipid | Each standard deviation increase in C15:0 was associated with a 19% lower risk of CVD. | Inverse | [6][7] |

| Coronary Heart Disease | Plasma Phospholipid | Each standard deviation increase in C15:0 was associated with a 26% lower risk of CHD. | Inverse | [6][7] |

| Type 2 Diabetes | Red Blood Cell Membranes | Higher proportions of C15:0 were inversely associated with T2D. | Inverse | [2] |

| High-Fat Diet (mice) | Serum and Liver | A high-fat diet led to a significant depletion of C15:0. | Inverse | [8] |

| Low Protein Diet (mice) | Serum | A low-protein diet resulted in a significant depletion of C15:0. | Inverse | [4] |

Table 1. Association of Pentadecanoic Acid (C15:0) with Metabolic Diseases.

| Dairy Product Intake | Correlation with Plasma C15:0 (Spearman's r) | Reference |

| Total Dairy | 0.22 | [6][7] |

| Regular Cheese | 0.20 | [6][7] |

| Whole-Fat Dairy | 0.16 | [6][7] |

| Low-Fat Dairy | 0.17 | [6][7] |

| Butter | 0.13 | [6][7] |

Table 2. Correlation of Pentadecanoic Acid (C15:0) with Dairy Intake.

Potential Signaling Roles of this compound

The direct signaling functions of this compound in mammalian metabolic pathways have not been elucidated. However, long-chain fatty alcohols are known to be integral components of more complex signaling lipids, such as wax esters and ether lipids (including plasmalogens).

-

Precursor to Complex Lipids: this compound can be esterified to a fatty acid to form a wax ester or incorporated into the backbone of ether lipids. These complex lipids play roles in membrane structure, cellular signaling, and protection against oxidative stress.

-

Membrane Fluidity and Function: The incorporation of fatty alcohols and their derivatives into cellular membranes can alter membrane fluidity and the function of membrane-bound proteins, which could have downstream effects on signaling cascades.

Further research is required to determine if this compound itself can act as a signaling molecule, for instance, by interacting with nuclear receptors or other cellular sensors of lipid metabolism.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for this purpose, typically requiring extraction and derivatization.

Sample Preparation and Lipid Extraction

-

Sample Collection: Collect biological samples (e.g., plasma, serum, tissue) and store them at -80°C until analysis.

-

Lipid Extraction: Employ a modified Folch or Bligh-Dyer method for total lipid extraction.

-

Homogenize tissue samples in a chloroform:methanol mixture (2:1, v/v).

-

For plasma or serum, add chloroform:methanol (2:1, v/v) to the sample.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Saponification (Optional, for total fatty alcohol analysis)

To analyze both free and esterified this compound, a saponification step is required to hydrolyze wax esters.

-

Resuspend the dried lipid extract in ethanolic potassium hydroxide (KOH).

-

Heat the mixture at 60-70°C for 1-2 hours.

-

After cooling, add water and extract the non-saponifiable fraction (containing fatty alcohols) with a non-polar solvent like hexane or petroleum ether.

-

Wash the organic phase and dry it under nitrogen.

Derivatization for GC-MS Analysis

Due to the low volatility of long-chain fatty alcohols, derivatization is necessary to improve their chromatographic properties. The most common method is silylation.

-

To the dried lipid extract (or non-saponifiable fraction), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.

-

Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the fatty alcohols.

-

The sample is now ready for injection into the GC-MS system.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Operate in splitless mode.

-